

Application Notes and Protocols for Norrubrofusarin as a Chromatographic Standard

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Norrubrofusarin is a naturally occurring naphthopyranone found in various plant species.[1] As a member of this class of compounds, it exhibits notable biological activities, including potential antioxidant and anti-inflammatory effects. The analysis and quantification of **norrubrofusarin** in complex matrices, such as plant extracts or biological samples, are crucial for research and drug development. The use of a well-characterized analytical standard is paramount for achieving accurate and reproducible results in chromatographic assays.

These application notes provide a detailed protocol for the use of **norrubrofusarin** as a standard in High-Performance Liquid Chromatography (HPLC) for the quantification of related compounds. Additionally, we present illustrative data on the performance of this standard and a diagram of a relevant biological pathway potentially influenced by this class of compounds.

Physicochemical Properties of Norrubrofusarin

A comprehensive understanding of the physicochemical properties of a standard is essential for its proper handling and application.



Property	Value	Source
Molecular Formula	C14H10O5	PubChem
Molecular Weight	258.23 g/mol	PubChem
Appearance	Yellowish solid	(Assumed)
Solubility	Soluble in methanol, ethanol, DMSO	(Inferred)
Purity	≥98% (for use as a standard)	(Recommended)

Illustrative Chromatographic Performance Data

The following table summarizes the expected performance characteristics of **norrubrofusarin** as a chromatographic standard under the conditions outlined in the protocol below. This data is for illustrative purposes to guide methods development.

Parameter	Illustrative Value
Retention Time (tR)	5.8 min
Linearity (r²)	>0.999
Limit of Detection (LOD)	0.05 μg/mL
Limit of Quantification (LOQ)	0.15 μg/mL
Precision (%RSD, n=6)	< 2%
Accuracy (% Recovery)	98-102%

Experimental Protocol: Quantification of Naphthopyranones using Norrubrofusarin as a Standard

This protocol details a reverse-phase HPLC method for the quantification of naphthopyranones in a sample matrix.



- 1. Materials and Reagents
- Norrubrofusarin analytical standard (≥98% purity)
- HPLC-grade methanol
- HPLC-grade acetonitrile
- HPLC-grade water
- Formic acid (or other suitable modifier)
- Sample containing the analyte of interest
- 2. Equipment
- High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Photodiode Array (PDA) detector
- C18 analytical column (e.g., 4.6 x 150 mm, 5 μm particle size)
- Analytical balance
- Volumetric flasks
- Pipettes
- Syringe filters (0.45 μm)
- 3. Preparation of Standard Solutions
- Stock Solution (1 mg/mL): Accurately weigh 10 mg of norrubrofusarin standard and dissolve it in 10 mL of methanol in a volumetric flask.
- Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase as the diluent to create calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 μg/mL).
- 4. Sample Preparation



- Extraction: Extract the analyte from the sample matrix using a suitable solvent (e.g., methanol, ethanol). The extraction method will be dependent on the sample type.
- Filtration: Filter the extracted sample through a 0.45 μm syringe filter to remove particulate matter before injection.
- Dilution: Dilute the filtered sample with the mobile phase to bring the analyte concentration within the calibration range.

5. Chromatographic Conditions

Parameter	Condition
Column	C18, 4.6 x 150 mm, 5 µm
Mobile Phase	A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient	0-10 min: 20-80% B10-12 min: 80% B12-15 min: 80-20% B15-20 min: 20% B
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Injection Volume	10 μL
Detection Wavelength	254 nm (or optimal wavelength for the analyte)

6. Data Analysis

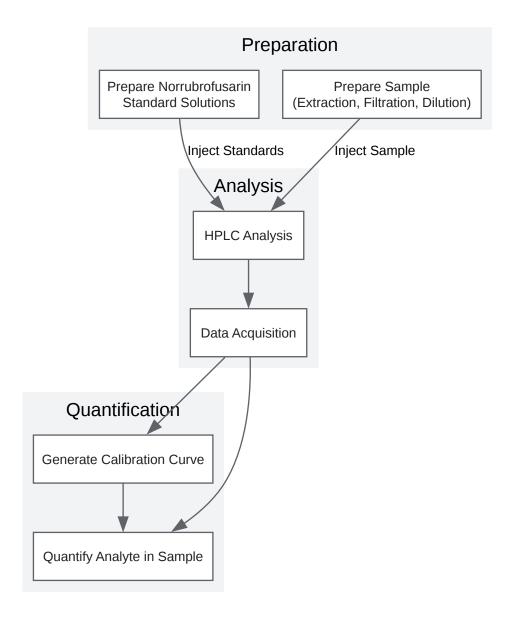
- Construct a calibration curve by plotting the peak area of the norrubrofusarin standard against its concentration.
- Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²).
- Quantify the amount of the analyte in the sample by interpolating its peak area from the calibration curve.



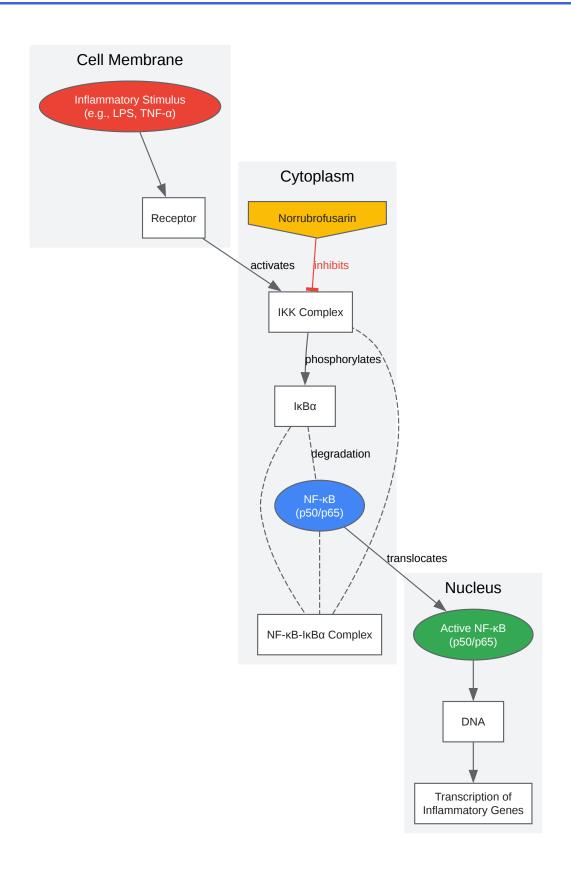
Visualizations Experimental Workflow

The following diagram illustrates the general workflow for using **norrubrofusarin** as a standard for the quantification of an analyte in a sample.









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References

- 1. Norrubrofusarin | C14H10O5 | CID 135453893 PubChem [pubchem.ncbi.nlm.nih.gov]
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